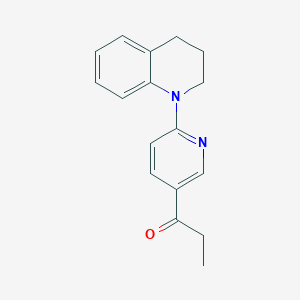
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one is a synthetic organic compound that features a quinoline and pyridine moiety connected via a propanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one typically involves the following steps:
Formation of 3,4-Dihydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation or other reducing agents.
Pyridine Derivative Synthesis: The pyridine moiety can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reaction: The quinoline and pyridine derivatives are then coupled using a suitable linker, such as propanone, under specific reaction conditions (e.g., using a base like potassium carbonate in an aprotic solvent).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and pyridine N-oxides.
Reduction: Reduction can lead to the formation of tetrahydroquinoline and dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions (e.g., in the presence of a catalyst or under reflux).
Major Products:
Oxidation Products: Quinoline N-oxide, pyridine N-oxide.
Reduction Products: Tetrahydroquinoline, dihydropyridine.
Substitution Products: Halogenated, alkylated, or other substituted derivatives of the original compound.
Scientific Research Applications
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one can be compared with other compounds featuring quinoline or pyridine moieties:
Quinoline Derivatives: These compounds are known for their antimalarial and anticancer properties. Examples include chloroquine and quinine.
Pyridine Derivatives: Pyridine-based compounds are widely used in pharmaceuticals and agrochemicals. Examples include nicotinamide and pyridoxine.
Uniqueness: The combination of quinoline and pyridine moieties in this compound provides a unique structural framework that can be exploited for various applications, distinguishing it from other similar compounds.
Comparison with Similar Compounds
- Chloroquine
- Quinine
- Nicotinamide
- Pyridoxine
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
1-[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C17H18N2O/c1-2-16(20)14-9-10-17(18-12-14)19-11-5-7-13-6-3-4-8-15(13)19/h3-4,6,8-10,12H,2,5,7,11H2,1H3 |
InChI Key |
JSRNPMBUCXFEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


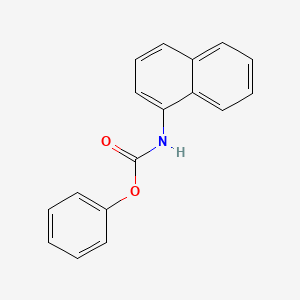


![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B11857116.png)

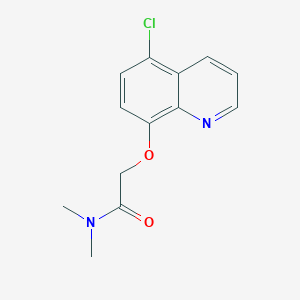




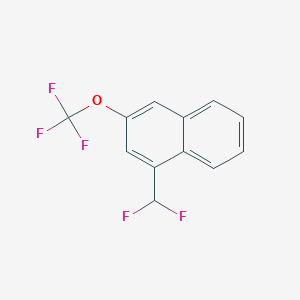

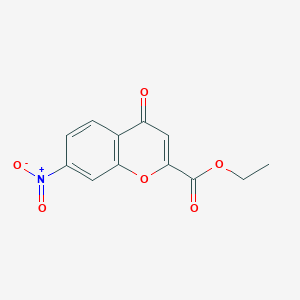
![5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol](/img/structure/B11857185.png)
